trans-3-Fluoro-4-hydroxy-tetrahydropyran
Description
The exact mass of the compound this compound is 120.05865769 g/mol and the complexity rating of the compound is 76.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S,4S)-3-fluorooxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRZCAECMOKSR-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253105-34-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2253105-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Medicinal Chemistry Applications of Fluorinated Tetrahydropyrans
This is an in-depth technical guide on the medicinal chemistry applications of fluorinated tetrahydropyrans (THPs).
Technical Guide & Whitepaper
Abstract
Fluorinated tetrahydropyrans (F-THPs) represent a high-value structural motif in modern drug design, offering a strategic balance between lipophilicity, metabolic stability, and conformational control.[1] This guide analyzes the physicochemical rationale for incorporating fluorine into the THP scaffold, details the stereoelectronic principles governing their conformation (anomeric vs. gauche effects), and provides actionable synthetic protocols. We examine F-THPs as superior bioisosteres for cyclohexanes, morpholines, and non-fluorinated ethers, capable of modulating pKa and blocking oxidative metabolism at critical soft spots.[1]
Part 1: Strategic Rationale & Physicochemical Properties[1]
The tetrahydropyran (THP) ring is a ubiquitous pharmacophore, often used to introduce polarity and hydrogen bond acceptance into a lipophilic scaffold. Fluorination of this ring transforms it from a passive linker into an active determinant of molecular properties.
Bioisosterism and LogD Modulation
Replacing a cyclohexane ring with a THP ring typically lowers LogP by ~1.0–1.5 units due to the ether oxygen. However, this can sometimes increase clearance or reduce potency if the lipophilic contact is critical.
-
The F-THP Solution: Monofluorination or gem-difluorination of the THP ring "tunes" the lipophilicity back towards the cyclohexane baseline while maintaining the polar character required for solubility.
-
Dipole Alignment: The C–F bond (1.41 D) and C–O bonds create strong local dipoles. Strategic placement (e.g., 4-F vs. 3-F) allows chemists to align the molecular dipole vector to match a binding pocket’s electrostatic environment without changing the gross molecular shape.[1]
Metabolic Blocking (The "Soft Spot" Defense)
THP ethers are metabolically vulnerable to oxidative metabolism by Cytochrome P450 enzymes (CYPs), specifically at the
-
Direct Blocking: While fluorinating C2 is chemically unstable (forming a hemiacetal/glycosyl fluoride), fluorinating the remote C3 or C4 positions electronically deactivates the ring. The strong electron-withdrawing effect of fluorine (
) lowers the HOMO energy of the ether oxygen, making the adjacent C–H bonds less susceptible to radical abstraction by the high-valent Iron-Oxo species in CYPs.
pKa Modulation of Proximal Amines
When a basic amine is attached to the THP ring (e.g., 4-aminotetrahydropyran), the basicity can be high (
-
Effect: Introducing a fluorine atom
or to the amine (e.g., 3-fluoro-4-aminotetrahydropyran) lowers the amine by 1–2 units via the inductive electron-withdrawing effect ( ), improving the fraction of neutral drug available for passive diffusion at physiological pH.[1]
Part 2: Conformational Control & Stereoelectronics[1]
The introduction of fluorine into a saturated heterocycle profoundly alters its conformational landscape. Unlike the steric-dominated cyclohexane system, F-THPs are governed by stereoelectronic effects.[1]
The Anomeric Effect (2-Fluoro Substitution)
Although 2-fluoro-THPs are rarely stable drugs (they are glycosyl fluorides), they serve as models for understanding electronic bias.[1]
-
Preference: Axial .
-
Mechanism: The lone pair on the ring oxygen (
) donates electron density into the antibonding orbital of the C–F bond ( ). This hyperconjugation stabilizes the axial conformer despite the steric penalty.
The Gauche Effect (3-Fluoro Substitution)
In 3-fluorotetrahydropyran, the fluorine atom is vicinal to the ring oxygen.
-
Preference: Equatorial (Major) / Axial (Minor) .
-
Mechanism: In the equatorial conformation, the C–F bond and C–O bond are anti-periplanar, minimizing dipole repulsion. However, the gauche effect (preference for
interactions) can stabilize the axial form in specific solvents. Unlike 1,2-difluoroethane (where gauche is preferred), the dipole repulsion between the ring oxygen and fluorine often pushes the equilibrium toward the equatorial form, but the energy barrier is significantly lower than in cyclohexane, allowing the molecule to sample the axial conformation if the protein binding pocket demands it.
Steric Dominance (4-Fluoro Substitution)
-
Preference: Equatorial .[2]
-
Mechanism: At the 4-position, electronic interactions with the ring oxygen are minimal. The conformation is driven by steric 1,3-diaxial interactions.[1][3][4] However, the A-value of fluorine is low (
kcal/mol), making the ring relatively flexible compared to a methyl-substituted analog.
Visualization: Conformational Decision Tree
The following diagram illustrates the decision logic for predicting the preferred conformation of F-THPs.
Caption: Stereoelectronic and steric drivers dictating the conformational preference of Fluorinated Tetrahydropyrans.
Part 3: Synthetic Methodologies
Accessing fluorinated THPs requires specialized protocols, as direct fluorination of the ether ring is often non-selective. The two primary strategies are Deoxofluorination of ketones and Prins Cyclization .
Protocol A: Synthesis of 4,4-Difluorotetrahydropyran
This moiety is a classic "metabolic block" bioisostere for a cyclohexyl group.[1]
Reagents:
-
Tetrahydropyran-4-one (1.0 equiv)[1]
-
DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 equiv)[1]
-
Dichloromethane (DCM), anhydrous[1]
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add Tetrahydropyran-4-one (10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Add DAST (12 mmol) dropwise via syringe over 10 minutes. Caution: DAST reacts violently with water; ensure strict anhydrous conditions.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with PMA or KMnO4) or GC-MS.[1]
-
Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO3. Note: CO2 evolution will occur.[1]
-
Workup: Extract the aqueous layer with DCM (3 x 20 mL). Combine organics, dry over MgSO4, filter, and concentrate carefully (product is volatile).
-
Purification: Purify via silica gel chromatography (Pentane/Ether gradient) to yield 4,4-difluorotetrahydropyran as a colorless oil.
Protocol B: Synthesis of 4-Fluorotetrahydropyran-4-carboxylic Acid
A versatile building block for coupling to amines.[1]
Strategy: Fluorination of the enolate of the corresponding ester.
-
Substrate: Ethyl tetrahydropyran-4-carboxylate.
-
Deprotonation: Treat with LDA (Lithium Diisopropylamide) in THF at -78°C to generate the enolate.
-
Fluorination: Add NFSI (N-Fluorobenzenesulfonimide) as the electrophilic fluorine source.[1]
-
Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the carboxylic acid.
Part 4: Case Studies in Drug Design
Case Study 1: Metabolic Stabilization of an IRAK4 Inhibitor
In the development of IRAK4 inhibitors, a morpholine ring was initially used to solubilize the core scaffold. However, the morpholine showed high intrinsic clearance due to oxidative opening of the ring.
-
Modification: The morpholine was replaced with a 4-aminotetrahydropyran .
-
Optimization: To further block metabolism and lower the basicity of the amine (reducing hERG binding), a fluorine was introduced at the 4-position (yielding the 4-fluoro-4-aminotetrahydropyran motif).[1]
-
Result: The electron-withdrawing fluorine reduced the amine pKa from ~9.8 to ~8.2, improving permeability, and the quaternary center at C4 completely blocked oxidative metabolism at that position.
Case Study 2: Bioisosteric Replacement in Janus Kinase (JAK) Inhibitors
Merck’s development of JAK1 selective inhibitors utilized THP rings to replace cyclohexyl groups found in early leads.
-
Challenge: The cyclohexyl analog was potent but too lipophilic (High LogD), leading to poor metabolic stability.
-
Solution: Replacement with 4,4-difluorotetrahydropyran.[1]
-
Outcome: The 4,4-difluoro-THP analog maintained the steric bulk and chair conformation of the cyclohexane but lowered LogD by ~1.2 units and eliminated metabolic hotspots, resulting in a candidate with superior pharmacokinetic properties.
Part 5: Data Summary & Comparison
Table 1: Physicochemical Comparison of Cyclic Scaffolds
| Scaffold | LogP (Approx) | Dominant Conformation | Metabolic Liability | pKa Influence (on |
| Cyclohexane | 3.0 | Chair (Steric) | Low (Oxidation) | None |
| Tetrahydropyran (THP) | 1.5 | Chair (Steric) | High ( | Slight Lowering |
| 4-Fluoro-THP | 1.7 | Chair (Steric) | Medium (Blocked at C4) | -1.5 units |
| 4,4-Difluoro-THP | 1.9 | Chair (Steric) | Low (Blocked/Deactivated) | -2.5 units |
| 3-Fluoro-THP | 1.6 | Chair/Twist (Stereoelectronic) | Medium | -1.0 unit |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link[1]
-
Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link[1]
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2015). Role of F-substitution in the optimization of metabolic stability.[5][6] Expert Opinion on Drug Discovery, 10(11), 1225-1238.[1] Link[1]
-
Petrov, V. A. (2014).[1] Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. Link[1]
Sources
Fluorine-Scanning in Tetrahydropyran Scaffolds: Modulation of pKa and Physicochemical Properties
Executive Summary
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for morpholine, cyclohexane, or ribose rings. However, functionalizing THP with basic amines often results in high pKa values (>9.5), leading to poor passive permeability and high susceptibility to P-glycoprotein (P-gp) efflux.
This guide details the strategic incorporation of fluorine atoms onto the THP ring to modulate the pKa of substituent amines via the inductive effect ($ -I
The Physicochemical Imperative
In drug discovery, the basicity of a secondary or primary amine on a saturated ring is a critical determinant of ADME properties.
-
The Problem: 4-Aminotetrahydropyran has a pKa of approximately 9.6 . At physiological pH (7.4), it is >99% protonated (cationic). This high ionization limits membrane permeability and increases the energy penalty for desolvation, often resulting in low oral bioavailability and high clearance.
-
The Solution: Fluorine substitution on the ring (specifically at the C3 or C3/C5 positions) exerts a powerful electron-withdrawing effect, lowering the pKa of the exocyclic amine.
-
The Benefit: A reduction of pKa by 1.5–2.0 units increases the fraction of neutral species ($ f_{neutral} $) at pH 7.4, significantly improving passive diffusion and reducing hERG liability.
Mechanistic Drivers of pKa Shift
The modulation of pKa in fluorinated THPs is governed by two distinct but interrelated mechanisms: the Through-Bond Inductive Effect and the Stereoelectronic Gauche Effect .
The Inductive Effect ($ \sigma_I $)
Fluorine is the most electronegative element (3.98 Pauling scale). When placed at the
-
Mechanism: This electron withdrawal destabilizes the protonated ammonium species ($ \text{R-NH}_3^+ $) more than the neutral amine, thereby favoring deprotonation and lowering the pKa.
-
Magnitude: A single
-fluorine typically lowers the pKa of an aliphatic amine by 1.3 – 1.8 log units .
Stereoelectronic Control: The Gauche Effect
In THP rings, the position of the fluorine is not static. The gauche effect dictates that the C–F bond prefers to be gauche (syn-clinal) to adjacent electron-rich bonds (like C–O or C–N) rather than anti (anti-periplanar).
-
Orbital Basis: This stabilization arises from hyperconjugation, specifically the donation of electron density from the adjacent
or bonding orbital into the low-lying antibonding orbital. -
Impact on pKa: The conformation locks the fluorine dipole in a specific orientation relative to the amine's lone pair. If the C-F dipole is aligned to maximize electrostatic repulsion with the nitrogen lone pair, the basicity is further reduced.
Visualization: The Stereoelectronic Interaction
The following diagram illustrates the hyperconjugative interaction stabilizing the gauche conformer in a fluorinated THP system.
Caption: Schematic of the
Quantitative Impact: Comparative Data
The following table summarizes the projected pKa shifts for 4-aminotetrahydropyran derivatives upon fluorination. These values are derived from established structure-activity relationship (SAR) trends in analogous heterocyclic systems (e.g., piperidines, cyclohexanes).
| Compound Structure | Substitution Pattern | Estimated pKa | Physicochemical Impact | |
| 4-Aminotetrahydropyran | Unsubstituted | 9.6 | - | High basicity; low permeability; P-gp substrate risk. |
| 3-Fluoro-4-aminotetrahydropyran | Monofluorine ( | 7.9 – 8.2 | ~1.5 | Balanced profile; improved permeability; moderate metabolic stability. |
| 3,3-Difluoro-4-aminotetrahydropyran | Gem-difluoro ( | 6.5 – 7.0 | ~2.8 | Low basicity; high lipophilicity; potential for reduced solubility but high CNS penetration. |
| 3,5-Difluoro-4-aminotetrahydropyran | Bis-fluorine ( | 6.0 – 6.5 | ~3.3 | Very low basicity; likely neutral at pH 7.4; maximum permeability but risk of poor solubility. |
Note: The exact pKa depends on the stereochemistry (cis/trans) of the fluorine relative to the amine. The cis-isomer often exhibits a lower pKa due to stronger intramolecular hydrogen bonding or electrostatic field effects compared to the trans-isomer.
Experimental Protocol: 19F NMR-pH Titration
Measuring the pKa of fluorinated THPs can be challenging with traditional potentiometric titration due to low sample quantities or poor aqueous solubility of the neutral species. 19F NMR titration is the gold standard method for these systems.
Why 19F NMR?
-
Sensitivity: The chemical shift of the fluorine nucleus (
) is highly sensitive to the electron density changes associated with the protonation/deprotonation of the nearby amine. -
Selectivity: No background interference from biological buffers or solvents (unlike 1H NMR).
-
Speed: Requires small amounts of compound (<1 mg).
Detailed Workflow
Materials:
-
Compound: 3-fluoro-4-aminotetrahydropyran (or analog), ~1-2 mg.
-
Buffer: Universal buffer mixture (citrate/phosphate/borate) covering pH 2–12.
-
Solvent: 90% H2O / 10% D2O (for lock).
-
Internal Standard: Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl3) in a sealed capillary (optional, to correct for drift).
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the compound in the buffer solution at low pH (pH ~2) to ensure full protonation.
-
Titration Loop:
-
Measure the pH of the sample using a micro-pH electrode.
-
Acquire a 19F NMR spectrum (typically 64–128 scans). Record the chemical shift (
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Adjust pH by adding small aliquots of 0.1 M NaOH or HCl.
-
Repeat for 10–12 data points across the expected pKa range (pH 4 to 10).
-
-
Data Analysis:
-
Plot
(y-axis) vs. pH (x-axis). -
Fit the data to the Henderson-Hasselbalch sigmoidal equation:
-
The inflection point of the curve represents the pKa.
-
Visualization: Titration Workflow
Caption: Iterative workflow for determining pKa via 19F NMR titration, ensuring precise measurement of the inflection point.
References
-
Morgenthaler, M. et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem. Link
-
Purser, S. et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews. Link
-
O'Hagan, D. (2008). "Understanding Organofluorine Chemistry. An Introduction to the C–F Bond." Chemical Society Reviews. Link
-
Gillis, E. P. et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Linclau, B. et al. (2005). "The Gauche Effect in Fluorinated Alkanes." Angewandte Chemie International Edition. Link
-
ChemicalBook. (2025). "4-Aminotetrahydropyran Product Properties." ChemicalBook Database. Link
Methodological & Application
Application Note: Stereoselective Synthesis of trans-3-Fluoro-4-hydroxy-tetrahydropyran
Abstract & Strategic Significance
The introduction of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry. The 3-fluoro-4-hydroxytetrahydropyran scaffold serves as a critical bioisostere for sugars and hydrated morpholines, offering modulated lipophilicity (
This Application Note details the stereoselective synthesis of the trans-isomer . While direct fluorination of tetrahydropyran-4-one often yields difficult-to-separate diastereomeric mixtures, the nucleophilic ring-opening of 3,4-epoxytetrahydropyran described here provides high diastereoselectivity (>95:5 trans:cis) via a mechanically defined Walden inversion.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the inherent stereochemical control of the
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway demonstrating the stereochemical fidelity of the epoxide opening route.
Experimental Protocols
Method A: The "Haufe" Protocol (Scalable & Safer)
Recommended for: Scale-up (>10g), safety-conscious labs.
Rationale: This method utilizes Potassium Bifluoride (
Step 1: Epoxidation of 3,6-Dihydro-2H-pyran
-
Setup: Charge a 500 mL round-bottom flask with 3,6-dihydro-2H-pyran (10.0 g, 119 mmol) and dichloromethane (DCM, 200 mL). Cool to 0°C.
-
Addition: Add meta-chloroperoxybenzoic acid (mCPBA, 70-75%, 1.2 equiv) portion-wise over 30 minutes.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (stain with PMA or Anisaldehyde; epoxide is less polar than alkene).
-
Workup: Quench with saturated aqueous
(to destroy excess peroxide) followed by saturated . -
Purification: Separate organic layer, dry over
, and concentrate. Distill the crude oil (approx. bp 140-145°C) to obtain 3,7-dioxabicyclo[4.1.0]heptane .-
Yield Target: 85-90%.
-
Step 2: Nucleophilic Fluorination
-
Setup: In a commercially available thick-walled pressure vial or round-bottom flask equipped with a reflux condenser, dissolve
(18.6 g, 2 equiv) in Ethylene Glycol (50 mL). -
Activation: Heat the mixture to 100°C until the salt is mostly dissolved.
-
Addition: Add the epoxide (10.0 g) from Step 1 in one portion.
-
Reaction: Heat the mixture to 140°C for 4–6 hours.
-
Note: The high temperature is required to overcome the kinetic barrier of opening the unactivated epoxide with the fluoride anion, which is heavily solvated by the glycol.
-
-
Workup: Cool to room temperature. Dilute with water (100 mL) and extract continuously with DCM or Ethyl Acetate (3 x 100 mL).
-
Purification: The crude product is often pure enough for use. If necessary, purify via silica gel chromatography (Gradient: 20%
50% EtOAc in Hexanes).
Method B: Amine-HF Complex (High Reactivity)
Recommended for: Small scale (<1g), difficult substrates.
Reagent: Triethylamine trihydrofluoride (
-
Protocol: Mix epoxide (1 equiv) and
(1.5 equiv) in a sealed Teflon vessel. Heat at 100°C for 4 hours. -
Workup: Carefully quench into ice-cold saturated
solution (gas evolution!). Extract with ether. -
Advantage: Higher reactivity due to the "naked" nature of fluoride in this complex compared to glycol-solvated ions.
-
Risk: Higher corrosion potential and safety hazard.
Critical Data & Characterization
The following data profiles the expected outcome for the trans-isomer.
| Parameter | Value / Observation | Notes |
| Appearance | Colorless Oil | Hygroscopic. |
| Characteristic multiplet ( | ||
| Doublet of doublets of doublets (ddd) | Large | |
| Coupling ( | Indicates trans-diaxial relationship (if in chair). | |
| Stereoselectivity | > 19:1 (trans:cis) | Dictated by anti-opening mechanism. |
Conformational Insight: While synthesized as the trans-isomer, the product exists in equilibrium between two chair conformers.
-
Diequatorial: F and OH are equatorial (Sterically favored).
-
Diaxial: F and OH are axial (Favored in non-polar solvents due to dipole minimization and gauche effects). In polar solvents (MeOH, DMSO), the diequatorial conformer typically dominates.
Safety & Handling (The "Gluconate Protocol")
This protocol involves fluoride sources that can generate HF in situ. Strict adherence to safety standards is non-negotiable.
Pre-Reaction Checklist:
-
Calcium Gluconate Gel: Must be uncapped and available on the benchtop, not in a drawer.
-
Double Gloving: Nitrile (inner) + Neoprene/Trionic (outer).
-
Quench Plan: Dedicated waste container containing excess
or saturated .
Emergency Response:
-
Skin Contact: Immediately wash with water for 5 minutes, then apply Calcium Gluconate gel continuously while seeking medical help.
-
Spill: Neutralize with solid Calcium Carbonate or Lime.
Decision Logic for Researchers
Use the following logic tree to select the appropriate fluorination method for your specific constraints.
Figure 2: Decision matrix for selecting the optimal fluorination protocol.
References
-
Haufe, G. (2016). Ring opening of sugar-derived epoxides by TBAF/KHF2: An attractive alternative for the introduction of fluorine into the carbohydrate scaffold.[1] Chinese Chemical Letters, 27(10), 1577-1581.
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[2][3] Nature, 473, 470–477.
-
Olah, G. A., et al. (1979). Synthetic Methods and Reactions; 63. Pyridinium Poly(hydrogen fluoride) (30% Pyridine - 70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination Reactions. Synthesis, 1973(12), 779-783.
-
Sigma-Aldrich. (n.d.). Tetrahydro-4-pyranol Product Data.
-
Doyle, A. G., & Kalow, J. A. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System.[3] Journal of the American Chemical Society, 132(10), 3268–3269.
Sources
Application Note: Strategic Derivatization of trans-3-Fluoro-4-hydroxy-tetrahydropyran
Topic: Derivatization of trans-3-Fluoro-4-hydroxy-tetrahydropyran for Library Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Library Synthesis Teams, and Process Chemists.
Executive Summary
The this compound (3-F-4-OH-THP) scaffold represents a "privileged" building block in modern drug discovery. It bridges the gap between the lipophilic bulk of cyclohexane and the metabolic liability of simple ethers. By introducing a fluorine atom adjacent to the hydroxyl handle, this scaffold offers unique electronic modulation (pKa lowering of the alcohol) and conformational locking via the fluorine gauche effect .
This guide provides a comprehensive technical roadmap for derivatizing this scaffold in High-Throughput Synthesis (HTS) campaigns. We focus on three high-value vectors: S_NAr etherification , Mitsunobu inversion , and Oxidation/Reductive Amination , providing validated protocols that mitigate the common risk of HF elimination.
Structural Analysis & Pharmacophore Logic
The "Fluorine Gauche" Stabilization
Understanding the conformational bias of this molecule is prerequisite to successful derivatization. Unlike non-fluorinated analogs, the 3-F-4-OH-THP system is heavily influenced by the stereoelectronic gauche effect.
-
Conformational Lock: In the trans-isomer, the diequatorial conformation places the C-F and C-O bonds at a ~60° dihedral angle (gauche).
-
The Effect: The highly electronegative fluorine atom prefers a gauche relationship with the oxygen lone pairs due to
hyperconjugation and minimization of dipolar repulsion. -
Result: This reinforces the steric preference for the diequatorial chair, making the scaffold exceptionally rigid. This rigidity reduces the entropic penalty upon binding to protein targets, a highly desirable trait in fragment-based drug discovery (FBDD).
Reactivity Profile
-
Nucleophilicity: The
-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the hydroxyl group (approx. pKa 12.5–13.5 vs. 16 for cyclohexanol). While this makes the alkoxide easier to form, it makes the oxygen less nucleophilic. -
Elimination Risk: The main competing pathway in all derivatizations is E2 elimination to form the enol ether (3-fluoro-3,4-dihydro-2H-pyran), driven by the acidity of the
-proton at C3.
Decision Matrix: Derivatization Vectors
The following decision tree outlines the synthetic pathways based on the desired final pharmacophore.
Figure 1: Strategic decision tree for 3-fluoro-4-hydroxy-THP derivatization.
Detailed Experimental Protocols
Protocol A: S_NAr Etherification (Library Scale)
Target: Heteroaryl Ethers (Retention of Stereochemistry)
Rationale: Due to the reduced nucleophilicity of the fluorinated alcohol, standard bases (TEA/DIPEA) are often insufficient. We utilize Cesium Carbonate (
Scope: Works best with electron-deficient heterocycles (e.g., 2-fluoropyridine, 4-chloropyrimidine).
Step-by-Step Methodology:
-
Preparation: In a dry 2-dram vial equipped with a stir bar, dissolve trans-3-fluoro-4-hydroxy-THP (1.0 equiv, 0.2 mmol) in anhydrous DMF (Concentration: 0.2 M).
-
Activation: Add heteroaryl halide (1.2 equiv).
-
Base Addition: Add
(2.0 equiv).-
Note: If the electrophile is sluggish, use NaH (1.5 equiv) at 0°C, then warm to RT. Warning: NaH increases elimination risk.
-
-
Reaction: Seal and stir at 60°C for 12–16 hours.
-
Monitoring: LCMS is preferred. Look for the parent mass. If [M-20] (loss of HF) is observed, lower temperature to 40°C.
-
-
Workup (Parallel):
-
Dilute with EtOAc (3 mL).
-
Wash with 5% LiCl solution (2 x 1 mL) to remove DMF.
-
Pass through a phase separator frit.
-
Concentrate in vacuo.
-
Protocol B: Mitsunobu Inversion
Target: Phenols, Imides, or Azides (Inversion to cis-isomer)
Rationale: The Mitsunobu reaction is the only reliable method to install nucleophiles with inversion of stereochemistry, converting the trans-alcohol to the cis-derivative.
Critical Constraint: The nucleophile (H-Nu) must have a pKa < 11.
Step-by-Step Methodology:
-
Setup: Dissolve trans-3-fluoro-4-hydroxy-THP (1.0 equiv) and Triphenylphosphine (
, 1.5 equiv) in anhydrous THF (0.15 M) under . -
Nucleophile: Add the acidic nucleophile (e.g., Phenol, Phthalimide) (1.2 equiv).
-
Cooling: Cool the mixture to 0°C.
-
Addition: Dropwise add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) over 10 minutes.
-
Why: Exothermic addition can trigger E2 elimination.
-
-
Incubation: Allow to warm to RT and stir for 16 hours.
-
Purification: Direct load onto silica gel. Elute with Hexane/EtOAc.
-
Tip: Use polymer-supported
for easier library cleanup.
-
Protocol C: Oxidation to -Fluoro Ketone
Target: Reductive Amination / Spirocyclization
Rationale: Oxidation generates the 3-fluoro-tetrahydropyran-4-one. This intermediate is highly electrophilic but prone to racemization/enolization. We recommend Dess-Martin Periodinane (DMP) over Swern conditions to avoid the use of excess base (TEA) which promotes HF elimination.
Step-by-Step Methodology:
-
Solvent: Dissolve alcohol (1.0 equiv) in wet DCM (DCM saturated with water accelerates DMP mechanism).
-
Oxidant: Add Dess-Martin Periodinane (1.2 equiv) at 0°C.
-
Reaction: Warm to RT and stir for 2 hours.
-
Quench: Add 1:1 mixture of sat.
and sat. . Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts). -
Isolation: Extract with DCM. Dry over
.[1]-
Stability Warning: The resulting
-fluoro ketone is not stable on silica gel for long periods. Use immediately in the next step (e.g., Reductive Amination with ).
-
Comparative Data & Troubleshooting
Reaction Performance Table
| Reaction Type | Reagents | Typical Yield | Major Side Product | Critical Parameter |
| S_NAr | 75-90% | Enol Ether (Elimination) | Temperature control | |
| Mitsunobu | 60-80% | Hydrazine adduct | pKa of Nucleophile (<11) | |
| Oxidation | DMP, DCM | 85-95% | Avoid basic workup | |
| Alkylation | NaH, R-X | 40-60% | Enol Ether (High) | Rapid addition of electrophile |
Troubleshooting the "Elimination" Problem
The loss of HF (observed as M-20 in Mass Spec) is the primary failure mode.
-
Mechanism: Base abstracts the proton at C3 (alpha to Fluorine). The resulting carbanion eliminates the leaving group (or activates E1cB).
-
Solution:
-
Switch Solvent: Change from DMF to Acetonitrile (lower boiling point, less basic breakdown).
-
Switch Base: Use
instead of (less soluble, milder). -
Concentration: Run reactions at higher concentrations (0.5 M) to favor bimolecular substitution over unimolecular elimination.
-
Workflow Visualization: S_NAr Protocol
Figure 2: Optimized S_NAr workflow for library synthesis.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2][3][4] Chemical Reviews, 109(6), 2551–2651. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
-
Kuhn, B., et al. (2010). Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. ChemBioChem, 11(12), 1639-1650. (Contextualizing the THP scaffold). [Link]
Sources
Strategic Inversion: Mitsunobu Protocols for trans-3-Fluoro-4-hydroxy-tetrahydropyran
Executive Summary & Strategic Analysis
This Application Note details the protocol for the Mitsunobu inversion of trans-3-Fluoro-4-hydroxy-tetrahydropyran to its cis-congener. This scaffold is a critical bioisostere in medicinal chemistry, frequently serving as a metabolically stable surrogate for proline or cyclohexanol in kinase inhibitors (e.g., BTK, p38) and E3 ligase ligands.
The Challenge: Electronic & Steric Deactivation
Performing a Mitsunobu reaction on this substrate presents unique challenges compared to non-fluorinated alcohols:
-
Inductive Deactivation: The vicinal fluorine atom (C3) is highly electronegative, exerting an inductive effect (
) that reduces the electron density on the hydroxyl oxygen (C4). This lowers the nucleophilicity of the alcohol, slowing the initial attack on the phosphonium betaine. -
Conformational Locking: The trans-orientation often places the C3-F and C4-OH in a specific chair conformation (typically diequatorial or diaxial depending on solvent polarity). The reaction requires the approach of the nucleophile from the sterically more crowded face to achieve inversion.
-
Elimination Risk: The presence of the
-fluorine increases the acidity of the C4-proton. Under suboptimal conditions (e.g., high temperature, basic nucleophiles), E2 elimination to 3-fluoro-3,4-dihydro-2H-pyran is a major competing pathway.
Mechanistic Pathway & Stereochemistry[1][2][3]
The reaction proceeds via an
Stereochemical Outcome:
-
Substrate: this compound (3R,4R / 3S,4S)
-
Product: cis-3-Fluoro-4-substituted-tetrahydropyran (3R,4S / 3S,4R)[1]
Diagram 1: Reaction Mechanism & Stereochemical Inversion
Caption: Mechanistic flow of the Mitsunobu inversion highlighting the critical activation step affected by the vicinal fluorine atom.
Optimized Protocol: The "p-Nitrobenzoate" Method
Direct alkylation with weak nucleophiles often fails with this substrate. The most robust method involves a two-step sequence: (1) Mitsunobu esterification using 4-nitrobenzoic acid (a highly acidic, competent nucleophile), followed by (2) Hydrolysis to the inverted alcohol or direct displacement if the final target is an ether/amine.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[2] | Role |
| Substrate | This compound | 1.0 | Starting Material |
| Phosphine | Triphenylphosphine (PPh | 1.5 - 2.0 | Oxygen acceptor |
| Azodicarboxylate | DIAD (Diisopropyl azodicarboxylate) | 1.5 - 2.0 | Hydrogen acceptor / Activator |
| Nucleophile | 4-Nitrobenzoic acid | 1.5 - 2.0 | Surrogate nucleophile (pKa ~3.4) |
| Solvent | Anhydrous THF | [0.1 M] | Medium (Polarity aids ion separation) |
Step-by-Step Procedure
Step 1: Preparation
-
Flame-dry a 2-neck round-bottom flask and cool under a stream of nitrogen.
-
Charge the flask with PPh
(1.5 eq) and 4-nitrobenzoic acid (1.5 eq). -
Dissolve the trans-alcohol substrate (1.0 eq) in anhydrous THF (concentration ~0.1 M) and add to the flask.
-
Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes.
Step 2: Activation & Addition (Critical) 5. Dissolve DIAD (1.5 eq) in a small volume of THF. 6. Add the DIAD solution dropwise over 20–30 minutes via a syringe pump or addition funnel.
- Note: The reaction is exothermic.[3] Maintaining 0°C prevents the decomposition of the betaine intermediate and minimizes E2 elimination.
- Visual Cue: The solution will turn yellow/orange upon DIAD addition and should fade slightly as it reacts.
Step 3: Reaction 7. Allow the reaction to warm to Room Temperature (23°C) naturally. 8. Stir for 12–16 hours .
- Monitoring: Check by TLC or LCMS. The formation of solid Triphenylphosphine Oxide (TPPO) may be observed.[2]
Step 4: Workup & Purification
9. Quench the reaction with a small amount of water or saturated NaHCO
Step 5: Hydrolysis (Optional - to access cis-Alcohol)
14. Dissolve the purified ester in MeOH/THF (1:1).
15. Add LiOH (2.0 eq) or K
Optimization & Troubleshooting Guide
If the standard protocol yields low conversion or high elimination, consult the following decision matrix.
Diagram 2: Optimization Workflow
Caption: Decision tree for troubleshooting common Mitsunobu pitfalls with fluorinated substrates.
Advanced Modifications
1. The "Hard" Nucleophile Variation (ADDP/PBu
-
Reagent: 1,1'-(Azodicarbonyl)dipiperidine (ADDP ) and Tributylphosphine (PBu
). -
Why: The ADDP/PBu
betaine is more basic and reactive than DEAD/PPh . -
Protocol: Perform at 0°C in THF or Toluene.
2. Solvent Effects: While THF is standard, Toluene is often superior for preventing elimination reactions in sensitive substrates because it is less polar, which destabilizes the charged transition state required for E2 elimination.
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4][5][6] Synthesis, 1981(1), 1–28. Link
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4][5][6][7][8][9] Chemical Reviews, 109(6), 2551–2651. Link
-
Dodge, J. A., et al. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[10][3] Organic Syntheses, 73, 110.[10] Link
-
Testa, A., et al. (2018).[11] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase.[11][12] Journal of the American Chemical Society, 140(29), 9299–9313.[11] Link[11]
-
Patent WO2019070827A1. (2019). Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide. Link
Sources
- 1. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction | PPTX [slideshare.net]
- 8. The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scispace.com [scispace.com]
- 12. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Incorporation of fluorinated THP into peptide backbones
Application Note: Incorporation of Fluorinated Tetrahydropyran (THP) Amino Acids into Peptide Backbones
Abstract
The incorporation of fluorinated tetrahydropyran (THP) amino acids—specifically analogues of 4-amino-tetrahydropyran-4-carboxylic acid (Api)—into peptide backbones represents a high-precision strategy for constraining peptide conformation and enabling 19F-NMR structural analysis. Unlike standard proteinogenic amino acids, these cyclic, tetrasubstituted residues impose severe steric restrictions (
Chemical Basis & Mechanistic Rationale
The Structural Scaffold
The core scaffold is 4-amino-tetrahydropyran-4-carboxylic acid , a cyclic analogue of aminoisobutyric acid (Aib). When fluorinated (typically at the 3- or 2-position, or via gem-difluorination), the THP ring acts as a rigid molecular scaffold.
-
Conformational Locking: The tetrasubstituted
-carbon severely restricts rotation, forcing the backbone into specific torsion angles ( ), strongly favoring helical secondary structures. -
Stereoelectronic Tuning: The C–F bond introduces a dipole that interacts with adjacent orbitals (e.g.,
, ). In 3-fluoro-THP derivatives, the gauche effect (preference of to be antiperiplanar to a lone pair or electron-rich bond) dictates the ring pucker (chair vs. twist-boat), thereby fine-tuning the vector of the side-chain groups. -
19F NMR Reporter: The fluorine atom serves as a sensitive, background-free NMR probe to monitor peptide-membrane interactions or enzymatic degradation in real-time.
The Synthetic Challenge
Incorporating fluorinated THP amino acids is non-trivial due to two converging factors:
-
Steric Bulk: The
-tetrasubstitution creates a "steric wall," making nucleophilic attack by the amino group on the incoming activated ester extremely slow. -
Electronic Deactivation: The inductive electron-withdrawing effect (-I) of the fluorine atom (especially if proximal to the amine) reduces the nucleophilicity of the amino group during the subsequent coupling step.
Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation
Objective: Efficient coupling of Fmoc-protected Fluorinated THP amino acids (Fmoc-F-THP-OH) and subsequent chain elongation.
Materials & Reagents
-
Resin: Low loading Rink Amide or Wang resin (0.2–0.3 mmol/g). High loading promotes aggregation.
-
Coupling Reagents:
-
Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.
-
Alternative: COMU / Oxyma Pure (for reduced racemization risk at high temp).
-
-
Solvents: DMF (anhydrous), NMP (for difficult sequences).
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
Step-by-Step Incorporation Workflow
Step A: Resin Preparation
-
Swell resin in DCM (20 min) followed by DMF (20 min).
-
Perform initial Fmoc deprotection (20% piperidine/DMF, 2
5 min).
Step B: Coupling the Fluorinated THP Residue (The "Easy" Step) Since the incoming F-THP is an activated carboxylic acid reacting with a primary amine on the resin, this step is generally manageable.
-
Activation: Dissolve Fmoc-F-THP-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF. Add DIPEA (6.0 eq). Pre-activate for 30 seconds.
-
Reaction: Add to resin. Agitate for 2 hours at room temperature.
-
Monitoring: Perform Chloranil test (ninhydrin is often false-negative for secondary amines or hindered systems). If positive, re-couple using PyAOP (3 eq) / DIPEA (6 eq) at 50°C for 1 hour.
Step C: Chain Elongation (The "Critical" Step) Coupling the next amino acid onto the sterically hindered, electron-deficient F-THP amine is the bottleneck.
-
Deprotection: 20% Piperidine/DMF with 0.1 M HOBt (to suppress aspartimide formation if applicable) for 2
10 min. Note: Extended deprotection ensures complete removal of Fmoc from the hindered amine. -
Aggressive Activation:
-
Reagent: Use COMU/Oxyma or HATU/HOAt .
-
Stoichiometry: 5.0 eq Amino Acid, 5.0 eq Coupling Reagent, 10 eq DIPEA.
-
Temperature: Microwave irradiation at 75°C for 10 min (or 60°C for 20 min if Cys/His present). Conventional heating: 50°C for 2–3 hours.
-
Double Coupling: This is mandatory . Repeat the coupling step with fresh reagents.
-
-
Capping: Acetylate unreacted amines using Ac
O/DIPEA/DMF (1:2:7) to prevent deletion sequences.
Step D: Cleavage & Isolation
-
Wash resin with DCM (5
). -
Cleavage Cocktail: TFA/TIPS/H
O (95:2.5:2.5). Avoid thiols if fluorine position is labile, though C-F on THP is typically stable. -
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Characterization & Quality Control
Data Presentation: Expected Outcomes
| Parameter | Standard Amino Acid | Fluorinated THP AA | Impact on Protocol |
| Coupling Efficiency | >99% (Single coupling) | 70–90% (Single) | Requires Double Coupling + Heat |
| Nucleophilicity | High | Low (Inductive effect) | Requires HATU/HOAt or PyAOP |
| Solubility | High | Variable (Lipophilic) | Use NMP or DMF/DCM blends |
| Retention Time (RP-HPLC) | Standard | Increased | Shift in gradient required |
19F NMR Validation
-
Solvent: D
O or CD OD. -
Standard: Trifluoroacetic acid (internal capillary, -76.55 ppm).
-
Signal: F-THP typically appears between -150 and -220 ppm depending on regiochemistry. A sharp singlet/doublet confirms structural integrity; multiplet splitting indicates diastereomers (racemization).
Visualization: Decision Logic & Pathway
Figure 1: Optimized workflow for incorporating sterically hindered fluorinated THP residues, highlighting the critical "Next AA" coupling step.
Troubleshooting & Critical Parameters
-
Racemization: The high activation energy required for coupling to the hindered amine increases the risk of racemizing the incoming amino acid (especially Cys, His).
-
Solution: Use Oxyma Pure instead of HOBt/HOAt when heating, as it shows superior suppression of racemization at elevated temperatures.
-
-
Incomplete Coupling: If the "Next AA" fails to couple >95% after double coupling:
-
Solution: Switch to sym-collidine as the base instead of DIPEA. Collidine is less basic but minimizes side reactions and can improve yields in difficult sequences.
-
-
Aggregation: F-THP peptides are prone to aggregation due to their rigid hydrophobic nature.
-
Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1 M LiCl) during coupling.
-
References
-
Verma, S. et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. RSC Chemical Biology.[1] Available at: [Link]
-
Qiu, X. et al. (2022).[2] Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wojtowicz, A. et al. (2024). Fluorine Effects in Conformational Orchestration of α/β Hybrid Peptide with a 9-membered Pseudo β-Turn Motif. Chemistry – A European Journal. Available at: [Link]
-
Behrendt, R. et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
Sources
Catalytic Hydrogenation of Fluorinated Pyran Intermediates: A Guide for Drug Discovery and Development
Introduction: The Rising Prominence of Fluorinated Pyrans in Medicinal Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The tetrahydropyran (THP) ring, a privileged scaffold in numerous natural products and pharmaceuticals, becomes an even more powerful building block when adorned with fluorine atoms. These fluorinated pyran intermediates are pivotal in the synthesis of a new generation of therapeutics. Catalytic hydrogenation is a fundamental and atom-economical transformation for the saturation of double bonds within pyran rings or the removal of protecting groups, ultimately leading to the desired saturated, fluorinated heterocyclic products.[3][4]
This technical guide provides an in-depth exploration of catalytic hydrogenation protocols specifically tailored for fluorinated pyran intermediates. We will delve into the nuances of catalyst selection, the rationale behind reaction parameter optimization, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Impact of Fluorine on Catalytic Hydrogenation: A Double-Edged Sword
The presence of fluorine substituents on a pyran ring introduces unique electronic effects that can significantly influence the course of catalytic hydrogenation. The high electronegativity of fluorine can decrease the electron density of the double bond, potentially slowing the rate of hydrogenation compared to non-fluorinated analogs.[5] Furthermore, the C-F bond itself can be susceptible to hydrogenolysis (cleavage), particularly with more reactive catalysts or under harsh conditions, leading to undesired defluorination byproducts.[6][7]
However, these electronic effects can also be harnessed to achieve greater selectivity. The strategic placement of fluorine atoms can direct the stereochemical outcome of the hydrogenation, providing a powerful tool for controlling the three-dimensional architecture of the final molecule.[8] Understanding these effects is paramount to developing robust and reliable hydrogenation protocols.
Core Principles of Protocol Design: A Scientist's Perspective
The development of a successful catalytic hydrogenation protocol for a novel fluorinated pyran intermediate hinges on a systematic and logical approach. The following diagram illustrates a typical workflow for optimizing such a transformation.
Caption: A logical workflow for developing a catalytic hydrogenation protocol.
Catalyst Selection: The Heart of the Transformation
The choice of catalyst is the most critical parameter in a catalytic hydrogenation reaction. For fluorinated pyran intermediates, the primary candidates are heterogeneous catalysts, which offer the significant advantage of easy removal from the reaction mixture by filtration.[9]
| Catalyst | Key Characteristics & Applications | Typical Loading (w/w %) |
| Palladium on Carbon (Pd/C) | Highly active and versatile for alkene and alkyne hydrogenation.[10] Can be prone to causing C-F bond hydrogenolysis, especially at higher temperatures and pressures.[11] Often the first choice for initial screening due to its broad applicability. | 5 - 10% |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Generally less active than Pd/C but often exhibits higher selectivity and is less prone to causing hydrogenolysis of sensitive functional groups.[9] Requires in-situ reduction to active platinum metal. | 1 - 5% |
| Raney® Nickel (Raney Ni) | A cost-effective and highly active catalyst, particularly for the reduction of carbonyls and nitriles, in addition to alkenes.[12][13] Its high reactivity can sometimes lead to over-reduction or side reactions. It is pyrophoric when dry and must be handled with care as a slurry.[14] | 10 - 50% |
| Rhodium-based catalysts | Often used for the hydrogenation of aromatic rings and can exhibit excellent stereoselectivity.[15][16] Can be employed in both homogeneous and heterogeneous forms. | 1 - 5% |
A Note on Catalyst Poisoning for Enhanced Selectivity: In cases where hydrogenolysis of sensitive groups (e.g., benzyl ethers, C-halogen bonds) is a concern, the deliberate addition of a catalyst poison, such as diphenylsulfide, can be a powerful strategy to temper the catalyst's activity and improve chemoselectivity.[17]
Experimental Protocols: From Benchtop to Scale-Up
The following protocols are provided as a starting point for the catalytic hydrogenation of fluorinated pyran intermediates. It is crucial to note that optimal conditions will be substrate-dependent and may require further refinement.
Protocol 1: General Procedure for the Hydrogenation of a Fluorinated Dihydropyran using Pd/C
This protocol describes a standard procedure for the reduction of a double bond within a fluorinated pyran ring.
Materials:
-
Fluorinated dihydropyran intermediate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), HPLC grade
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Vessel Preparation: To a clean and dry round-bottom flask equipped with a magnetic stir bar, add the fluorinated dihydropyran intermediate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in an appropriate volume of methanol (typically 0.1 M concentration).
-
Inerting: Carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate). The catalyst should be added under a stream of inert gas to prevent ignition of the dry catalyst in the presence of air and solvent vapors.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-4 atm). Monitor the progress of the reaction by TLC, LC-MS, or ¹H NMR spectroscopy.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Selective Debenzylation of a Fluorinated Pyran using Pd/C
This protocol focuses on the hydrogenolytic cleavage of a benzyl ether protecting group, a common transformation in multi-step synthesis.[18][19]
Materials:
-
Benzyl-protected fluorinated pyran
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (EtOAc) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Substrate and Solvent: In a suitable hydrogenation vessel, dissolve the benzyl-protected fluorinated pyran (1.0 eq) in ethyl acetate or ethanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (5-10 mol% Pd).
-
Hydrogenation Setup: Connect the vessel to a hydrogenation apparatus. Purge the system by evacuating and backfilling with hydrogen gas three times.
-
Reaction Execution: Stir the mixture under a hydrogen atmosphere (1 atm is often sufficient) at room temperature.
-
Monitoring: Track the disappearance of the starting material and the appearance of the debenzylated product by an appropriate analytical technique (TLC, LC-MS).
-
Filtration: Once the reaction is complete, purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite®, washing the filter cake with the reaction solvent.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the desired deprotected fluorinated pyran.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the hydrogen pressure, temperature (with caution, to avoid defluorination), or catalyst loading. Ensure the catalyst is active; older catalysts can lose activity.[20]
-
Defluorination: If defluorination is observed, switch to a less active catalyst (e.g., PtO₂), decrease the reaction temperature and pressure, or consider the use of a catalyst poison.[6][21]
-
Stereoselectivity: The stereochemical outcome can be influenced by the catalyst, solvent, and substrate structure. For asymmetric hydrogenations, specialized chiral catalysts and ligands are required.[22]
-
Safety: Hydrogen gas is highly flammable.[14] All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken. Raney® Nickel is pyrophoric and must be handled as a slurry.[12]
Conclusion: A Powerful Tool for Fluorinated Heterocycle Synthesis
Catalytic hydrogenation is an indispensable tool for the synthesis and modification of fluorinated pyran intermediates. By understanding the interplay between the substrate, catalyst, and reaction conditions, researchers can develop robust and scalable protocols to access novel fluorinated tetrahydropyrans for drug discovery and development. A systematic approach to optimization, coupled with a keen awareness of potential side reactions like defluorination, will pave the way for the successful implementation of this powerful synthetic methodology.
References
-
Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. (2015). RSC Publishing. [Link]
-
Replacement of Fluorine by Hydrogen. (n.d.). In Organic Reactions. Wiley. [Link]
-
Huddleston, R. R., Jang, H.-Y., & Krische, M. J. (2003). Kinetics of the Homogeneous Catalytic Hydrogenation of Olefins in Supercritical Carbon Dioxide Using a Fluoroacrylate Copolymer Grafted Rhodium Catalyst. Industrial & Engineering Chemistry Research, 42(26), 6720–6729. [Link]
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Andrus, D. W., & Johnson, J. R. (n.d.). Tetrahydropyran. Organic Syntheses. [Link]
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Schulte, M. L., et al. (2020). Impact of Multiple Hydrogen Bonds with Fluoride on Catalysis: Insight from NMR Spectroscopy. Journal of the American Chemical Society, 142(48), 20346–20355. [Link]
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Raney® Nickel: A Life-Changing Catalyst. (2022). American Chemical Society. [Link]
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Sera, M., et al. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 23(7), 2596–2601. [Link]
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Juszczyk, W., et al. (2004). Hydrogenolysis of carbon–halogen and carbon–carbon bonds over Pd/Nb2O5–Al2O3 catalysts. ResearchGate. [Link]
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Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. (2015). National Center for Biotechnology Information. [Link]
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Komiyama, M., et al. (2018). Rhodium-Catalyzed Hydrocarboxylation of Olefins with Carbon Dioxide. ResearchGate. [Link]
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Hydrogenolysis. (2024, January 26). In Wikipedia. [Link]
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Singh, A., et al. (2019). Asymmetric synthesis of 1,2-fluorohydrin: iridium catalyzed hydrogenation of fluorinated allylic alcohol. Semantic Scholar. [Link]
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Mueller, S. T., et al. (2013). Modulating NHC catalysis with fluorine. National Center for Biotechnology Information. [Link]
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Miyazaki, T., et al. (2006). HYDROGENATION OF OLEFINS WITH CATIONIC RHODIUM COMPLEX INTERCALATED IN FLUORO TETRASILICI'{C} MICA. Chemistry Letters, 22(1), 107-108. [Link]
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Ma, J.-A., & Cahard, D. (2008). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 108(9), PR1–PR43. [Link]
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Carboni, A., et al. (2021). Hydrogenation of fluorinated molecules: An overview. ResearchGate. [Link]
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Aizenberg, M., & Milstein, D. (1994). Homogeneous rhodium complex-catalyzed hydrogenolysis of C-F bonds. Journal of the American Chemical Society, 116(14), 6455–6456. [Link]
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Leutzsch, M., et al. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(25), 13677–13682. [Link]
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Liu, Y., et al. (2025). Effects of fluorine modification on the photocatalytic hydrogen production performance of TiO2. Frontiers in Chemistry, 13. [Link]
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Singh, A., et al. (2019). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. ResearchGate. [Link]
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Gakh, A. A., et al. (2012). Computational Study on the Acid Catalyzed Reactions of Fluorine-Containing 2,4-Dialkoxy-3,4-dihydro-2H-pyrans with Aromatic Compounds. Molecules, 17(3), 2415–2425. [Link]
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Jedd, M. (2008). Iridium-Catalyzed Asymmetric Hydrogenation of Fluorinated Olefins Using N,P-Ligands: A struggle with hydrogenolysis and selectivity. DiVA. [Link]
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Lee, H. G., Lysenko, I. L., & Cha, J. K. (2007). Stereoselective synthesis of 2,4,6-trisubstituted tetrahydropyrans by the use of cyclopropanols as homoenols. Angewandte Chemie International Edition, 46(18), 3326–3328. [Link]
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Wasserscheid, P., et al. (2010). Rhodium-catalyzed hydrogenation of olefins in γ-valerolactone-based ionic liquids. Green Chemistry, 12(12), 2257–2261. [Link]
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Osborn, J. A., & Wilkinson, G. (1966). Catalytic hydrogenation using cationic rhodium complexes. II. The selective hydrogenation of alkynes to cis olefins. Journal of the American Chemical Society, 88(14), 3290–3291. [Link]
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Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
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Lipshutz, B. H., et al. (2020). Environmentally responsible, safe, and chemoselective catalytic hydrogenation of olefins: ppm level Pd catalysis in water. Green Chemistry, 22(17), 5648–5653. [Link]
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Hydrogenolysis – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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García-Castro, M., et al. (2018). Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol-Prins Strategy. The Journal of Organic Chemistry, 83(17), 10069–10084. [Link]
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Singh, A., et al. (2019). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. Angewandte Chemie International Edition, 58(27), 9143–9147. [Link]
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Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 42. [Link]
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Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]
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Duce, S., et al. (2019). Fluorinated pyrans obtained via formal oxa‐Diels‐Alder reaction with.... ResearchGate. [Link]
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Milcent, T., et al. (2017). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 19(21), 5852–5855. [Link]
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Duttwyler, S., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 134(9), 4064–4067. [Link]
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Carboni, A., et al. (2021). Hydrogenation of fluorinated molecules: an overview. Chemical Society Reviews, 50(14), 8204–8245. [Link]
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Korponai, K., et al. (2020). Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level. ResearchGate. [Link]
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Tang, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 603. [Link]
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Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. National Center for Biotechnology Information. [Link]
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Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4461. [Link]
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HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. [Link]
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Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 42. [Link]
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Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. ResearchGate. [Link]
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Wang, Z., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4153. [Link]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing Diastereomeric Excess of trans-3-Fluoro-4-hydroxy-tetrahydropyran
Welcome to the technical support center for the stereoselective synthesis of fluorinated tetrahydropyrans. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in achieving high diastereomeric excess (d.e.) for trans-3-Fluoro-4-hydroxy-tetrahydropyran. Control of stereochemistry at the C3 and C4 positions is critical, as distinct diastereomers often exhibit significantly different pharmacological and toxicological profiles. This document provides in-depth troubleshooting advice, mechanistic insights, and validated protocols to help you navigate these synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a nearly 1:1 mixture of trans and cis diastereomers (d.e. < 10%). What are the first parameters I should investigate?
A1: A low diastereomeric excess indicates that the energy difference between the transition states leading to the trans and cis products is minimal under your current conditions.[1] The most immediate and impactful parameters to investigate are reaction temperature and solvent choice.
-
Reaction Temperature: Lowering the reaction temperature is often the most effective initial step. Many diastereoselective reactions are under kinetic control, and reducing thermal energy can amplify the small free energy differences between the competing transition states (ΔΔG‡). In our experience, moving from room temperature to 0 °C, -40 °C, or even -78 °C can dramatically improve selectivity.[2]
-
Solvent Choice: The solvent plays a crucial role in stabilizing or destabilizing charged intermediates and transition states. The polarity and coordinating ability of the solvent can alter the reaction pathway. We recommend screening a range of solvents:
-
Non-coordinating, non-polar solvents (e.g., Dichloromethane (DCM), Toluene) often provide a "clean" environment where the catalyst-substrate interaction is paramount.
-
Coordinating solvents (e.g., Tetrahydrofuran (THF), Diethyl Ether) can sometimes participate in the transition state, potentially altering the stereochemical outcome.[3]
-
Protic solvents (e.g., a mixture including t-BuOH) can influence selectivity through hydrogen bonding interactions.[4]
-
A systematic approach, starting with temperature reduction followed by solvent screening, is the most logical first step.
Q2: I've optimized temperature and solvent, but the d.e. for the trans isomer is still moderate (40-70%). How does the choice of catalyst impact selectivity in a Prins-type cyclization?
A2: The catalyst, particularly the Lewis acid in a Prins or related cyclization, is the cornerstone of stereocontrol. It dictates the geometry and stability of the key oxocarbenium ion intermediate. If temperature and solvent tuning are insufficient, a thorough screening of Lewis acids is essential.
The size, hardness/softness, and ligand set of the Lewis acid influence how it coordinates to the substrate and guides the intramolecular nucleophilic attack.
| Catalyst Type | Typical Examples | Rationale for Use & Expected Outcome |
| Strong, Hard Lewis Acids | BF₃·OEt₂, TiCl₄ | Promote rapid cyclization but can sometimes lead to lower selectivity or side reactions due to high reactivity. TiCl₄ can facilitate cyclization to the trans-isomer.[5] |
| Milder Lewis Acids | InCl₃, Sc(OTf)₃ | Often provide a better balance of reactivity and selectivity. InCl₃ is known to mediate highly diastereoselective cyclizations under mild conditions.[3] |
| Silyl Triflates | TMSOTf, TESOTf | Highly effective for promoting Prins cyclizations. The choice of the silyl group (TMS vs. TES) can tune steric hindrance and impact the d.e.[5][6] |
| Protic Acids | Phosphomolybdic Acid, TfOH | Can catalyze Prins cyclizations, sometimes with high selectivity, and offer milder, more environmentally friendly conditions.[7][8] |
Recommendation: Start with TMSOTf or InCl₃, as they have a strong track record for high diastereoselectivity in tetrahydropyran synthesis.[3][5]
Q3: Can you explain the mechanistic basis for trans vs. cis selectivity? How can I leverage substrate control?
A3: The stereochemical outcome of most tetrahydropyran-forming cyclizations is determined during the intramolecular attack on an oxocarbenium ion intermediate. This intermediate preferentially adopts a chair-like conformation to minimize torsional strain. The substituents will orient themselves to minimize steric clashes, typically placing the largest groups in an equatorial position.
The formation of the trans product generally proceeds through a transition state where the incoming nucleophile (the internal alkene) attacks the oxocarbenium ion from the axial face, while the large substituent at C6 resides in a pseudo-equatorial position.
Leveraging Substrate Control:
-
Bulky Protecting Groups: If your starting material is a homoallylic alcohol, the size of any protecting group on a nearby substituent can influence the preferred conformation of the transition state. A bulkier group will more strongly favor an equatorial position, potentially enhancing selectivity.
-
Alkene Geometry: The geometry (E/Z) of the double bond in the starting material can be critical in certain cyclization strategies, as it dictates the relative orientation of substituents in the transition state.
Q4: If I cannot achieve the desired d.e. through reaction optimization, what are the most effective methods for separating the trans and cis diastereomers?
A4: Since diastereomers have different physical properties, they can be separated using standard laboratory techniques.[9]
-
Flash Column Chromatography: This is the most common method. Diastereomers often show different retention factors (Rf) on silica gel or other stationary phases.
-
Optimization: Screen different solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol). A shallower gradient during elution can improve separation between closely eluting spots.
-
Stationary Phase: If separation on silica is poor, consider reversed-phase (C18) chromatography, which separates based on polarity differences.[9]
-
-
Crystallization: If one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be a highly effective and scalable purification method. This often requires screening various solvents and solvent mixtures.
-
Diastereomeric Salt Resolution: If your molecule contains a free hydroxyl group, you can react it with a chiral carboxylic acid to form a mixture of diastereomeric esters. These new diastereomers may have very different crystallization properties, allowing for separation. The chiral auxiliary is then cleaved to yield the pure trans diastereomer.[10][11]
Troubleshooting Workflow
Here is a logical workflow to systematically address low diastereomeric excess.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Silyl-Prins Cyclization
This protocol provides a starting point for optimizing the synthesis of 4-substituted tetrahydropyrans.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the homoallylic alcohol (1.0 equiv.) and the aldehyde (1.2 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of 0.05 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equiv.) dropwise to the stirred solution over 5 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H or ¹⁹F NMR analysis until the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude diastereomeric ratio by ¹H or ¹⁹F NMR spectroscopy by integrating well-resolved signals corresponding to each diastereomer.[12][13]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of trans and cis Diastereomers by Flash Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.
-
Elution: Begin elution with the starting solvent system. Apply gentle positive pressure.
-
Fraction Collection: Collect fractions and analyze each by TLC to identify which fractions contain the desired products.
-
Gradient Elution (if necessary): If the diastereomers are co-eluting, a shallower gradient can be employed. For example, start with 95:5 Hexanes:EtOAc and slowly increase the polarity to 80:20 over many column volumes.
-
Combine and Concentrate: Combine the pure fractions of each diastereomer and concentrate under reduced pressure to yield the isolated products. Confirm the purity and stereochemical integrity of each isolated isomer by NMR.
References
- ResearchGate. (n.d.). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved February 25, 2026, from [Link]
- de Vries, S., & Janssen, E. (2023). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. The University of Groningen research portal.
- Chen, C., et al. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron Letters, 53(21), 2693-2696.
- Rychnovsky, S. D., et al. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 20(48).
- Toyo'oka, T. (n.d.). Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents.
- Royal Society of Chemistry. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry.
- Tissot, M., et al. (2017). Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles.
- Vasylev, M. V., et al. (2014). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 10, 219–224.
- BenchChem. (2025). Technical Support Center: addressing low diastereoselectivity in tetrahydropyridine synthesis.
- Masson, G., et al. (2022). Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution. Molecules, 27(3), 999.
- ResearchGate. (n.d.). A Catalytic and Stereoselective Glycosylation with β‐Glycosyl Fluorides.
-
Organic Syntheses. (n.d.). 3-hydroxytetrahydrofuran. Retrieved February 25, 2026, from [Link]
- Liu, Y., et al. (2019). Hydroxy- and Hydro-Perfluoroalkylation of Styrenes by Controlling the Quenching Cycle of Eosin Y. Molecules, 24(18), 3244.
- BioDuro. (2018, March 23).
- Paterson, I., & Menche, D. (2009). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 7(3), 410–445.
- Nguyen, H. M., et al. (2021). Phenanthroline-Catalyzed Stereoselective Formation of α-1,2-cis 2-Deoxy-2-Fluoro Glycosides. The Journal of Organic Chemistry, 86(6), 4848–4860.
- Santai Science. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
- ResearchGate. (n.d.). diastereomeric excess.
- BenchChem. (2025). Technical Support Center: Improving Diastereomeric Excess of (alphaS,betaR)-[Compound Name] Synthesis.
- Woerpel, K. A., et al. (2019). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 84(14), 8897–8909.
- PubMed. (2021, February 19). Phenanthroline-Catalyzed Stereoselective Formation of α-1,2- cis 2-Deoxy-2-Fluoro Glycosides.
- Royal Society of Chemistry. (n.d.). Synthesis of 2,6-trans- and 3,3,6-Trisubstituted Tetrahydropyran-4-ones from Maitland-Japp Derived 2H-dihydropyran-4-ones.
- Engle, K. M., et al. (2018). Nickel-Catalyzed Enantio- and Diastereoselective Synthesis of Fluorine-Containing Vicinal Stereogenic Centers. Organic Letters, 20(10), 2840–2844.
- Douglas, C. J., et al. (2020).
-
Wikipedia. (n.d.). Chiral resolution. Retrieved February 25, 2026, from [Link]
- DeRisi Lab, UCSF. (2024, June 18). Optimization of diastereomeric dihydropyridines as antimalarials.
- Semantic Scholar. (n.d.).
- BenchChem. (2025). Technical Support Center: methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
- Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
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Technical Support Center: Minimizing Elimination in THP Fluorination
Case ID: THP-F-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist, Fluorination Chemistry Division
Executive Summary & Core Directive
The Challenge:
Fluorinating tetrahydropyran (THP) derivatives—specifically converting hydroxyl groups on the ring (e.g., tetrahydropyran-4-ol) to fluorides—is notoriously difficult due to the kinetic competition between Nucleophilic Substitution (
The Root Cause: Standard reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor generate a highly reactive sulfonate-like intermediate. In secondary cyclic systems like THP, the ring's conformational constraints often align the leaving group anti-periplanar to an adjacent proton. Combined with the basicity of the reagent or the fluoride source, this lowers the activation energy for elimination, yielding the unwanted dihydropyran (alkene) instead of the fluorinated THP.
The Solution Strategy: To suppress elimination, you must decouple the activation step from the fluorination step and utilize non-basic fluoride sources. This guide prioritizes PyFluor and XtalFluor-E over legacy reagents like DAST.
Diagnostic Hub: Troubleshooting & FAQs
Q1: I am using DAST at -78°C, but I still get 30-40% elimination product (alkene). Why?
Diagnosis:
Even at low temperatures, DAST acts as a base. The intermediate alkoxy-aminosulfur difluoride is prone to internal proton abstraction if the geometry allows. Furthermore, upon warming to room temperature (often required for the
Q2: My reaction mixture turns black and tarry.
Diagnosis: This indicates thermal decomposition of the fluorinating agent, likely DAST or Deoxo-Fluor, which can induce polymerization of the THP ring (cationic ring-opening polymerization). Corrective Action: Use XtalFluor-E or XtalFluor-M . These are crystalline salts (aminodifluorosulfinium tetrafluoroborates) that are thermally stable and do not release free HF, preventing acid-catalyzed polymerization.
Q3: Can I fluorinate a C4-hydroxyl group on a THP ring without affecting acid-sensitive protecting groups?
Diagnosis: DAST releases HF as a byproduct, which cleaves silyl ethers and acetals (common on THP scaffolds). Corrective Action: Use PhenoFluor or AlkylFluor (for late-stage functionalization) or the PyFluor/DBU protocol. These methods allow you to control the pH. Specifically, PyFluor used with DBU generates a salt byproduct that buffers the reaction.
Decision Matrix: Reagent Selection
| Feature | DAST / Deoxo-Fluor | XtalFluor-E / -M | PyFluor |
| Primary Mechanism | Activation + In-situ Fluoride | Activation (Salt) + Exogenous Fluoride | Sulfonylation + Exogenous Fluoride |
| Elimination Risk | High (Intrinsic basicity) | Medium (Depends on promoter) | Low (Decoupled mechanism) |
| Thermal Stability | Low (Explosive >90°C) | High (Crystalline solid) | High (Stable solid/liquid) |
| Acidity (HF) | High (Generates HF) | Low (Uses | Neutral/Basic (Uses DBU) |
| Best Use Case | Simple primary alcohols | Acid-sensitive substrates | Secondary cyclic alcohols (THP) |
Optimized Protocols
Protocol A: The "Gold Standard" for THP-ols (PyFluor)
Recommended for minimizing elimination in secondary cyclic alcohols.
Mechanism: PyFluor converts the alcohol into a 2-pyridinesulfonate (a superior leaving group). The subsequent displacement by fluoride is distinct from the activation, allowing the use of non-basic conditions.
Reagents:
-
Substrate: THP-ol (1.0 equiv)
-
PyFluor: 1.2 equiv
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Solvent: Toluene (preferred) or DCM. Toluene suppresses ionization (
) and favors .
Step-by-Step:
-
Preparation: In a flame-dried flask under
, dissolve the THP-ol (1.0 equiv) in anhydrous Toluene (0.5 M). -
Activation: Add DBU (1.5 equiv) followed by PyFluor (1.2 equiv) at room temperature.
-
Checkpoint: The reaction is not exothermic.[2] A sulfonate intermediate forms rapidly.
-
-
Reaction: Stir at room temperature for 4–16 hours.
-
Note: If the substrate is sterically hindered, heat to 40°C. Toluene allows heating without decomposing the reagent.
-
-
Workup: Dilute with
, wash with 1M HCl (to remove DBU), saturated , and brine. Dry over .
Protocol B: The "Stabilized" DAST Method (XtalFluor)
Use if PyFluor is unavailable or if the substrate requires a more potent oxophilic activation.
Reagents:
-
Substrate: THP-ol (1.0 equiv)
-
XtalFluor-E: 1.5 equiv
-
Promoter:
(2.0 equiv) - Crucial: This provides the fluoride and buffers the system. -
Solvent: DCM (anhydrous).
Step-by-Step:
-
Cooling: Cool a solution of THP-ol and
in DCM to -78°C. -
Addition: Add solid XtalFluor-E in one portion.
-
Warming: Allow the mixture to warm slowly to room temperature over 4 hours.
-
Why: The slow warming allows the fluoride source (which is less basic in the triethylamine complex) to attack before the elimination pathway becomes kinetically significant.
-
-
Quench: Quench with saturated aqueous
before concentrating. (Concentrating acidic fluoride solutions can etch glass and decompose product).
Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired Fluorination (
Caption: Mechanistic divergence in THP fluorination. DAST promotes elimination via internal basicity, while PyFluor decouples activation from nucleophilic attack, favoring the SN2 pathway.
References
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[3] Journal of the American Chemical Society.
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[3][4] The Journal of Organic Chemistry.
-
Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium tetrafluoroborate salts as stable and crystalline deoxofluorinating reagents.[3][4][5] Organic Letters.
-
Sigma-Aldrich. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
-
Organic Chemistry Portal. Fluorination of Alcohols.
Sources
- 1. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of trans-3-Fluoro-tetrahydropyran-4-ol
Welcome to the technical support center for the synthesis of trans-3-fluoro-tetrahydropyran-4-ol. This guide is designed for researchers, chemists, and drug development professionals dedicated to the synthesis of fluorinated heterocyclic scaffolds. Fluorinated tetrahydropyrans are increasingly vital motifs in medicinal chemistry, where the introduction of fluorine can profoundly modulate properties like metabolic stability, lipophilicity, and binding affinity.[1][2]
The synthesis of trans-3-fluoro-tetrahydropyran-4-ol, however, presents distinct challenges, primarily in controlling the diastereoselectivity to favor the trans isomer while maximizing the overall yield. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to navigate the complexities of this synthesis.
Section 1: Synthesis Overview & Core Principles
The most effective strategies for synthesizing 3-fluoro-tetrahydropyran-4-ols typically revolve around two core approaches: the fluorination of a pre-formed tetrahydropyran ring or a cyclization reaction that incorporates the fluorine atom concurrently. A highly effective modern method is the fluoro-Prins cyclization.[3][4]
A fluoro-Prins cyclization involves the reaction of a homoallylic alcohol with an aldehyde, which, in the presence of a suitable acid and a nucleophilic fluoride source, generates an oxocarbenium ion intermediate. This intermediate then undergoes cyclization and fluoride trapping to form the desired 4-fluorotetrahydropyran. The stereochemical outcome is dictated by the stability of the chair-like transition state during cyclization.
Sources
- 1. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
19F NMR shifts of trans vs cis 3-fluoro-4-hydroxy-tetrahydropyran
This guide provides a technical comparison of the 19F NMR characteristics of trans- and cis-3-fluoro-4-hydroxy-tetrahydropyran. It focuses on the mechanistic basis of signal assignment using spin-spin coupling constants (
Executive Summary
Differentiation between trans- and cis-3-fluoro-4-hydroxy-tetrahydropyran is critical in medicinal chemistry, particularly for fragment-based drug discovery where this scaffold serves as a polar, metabolic stable isostere.
-
The Trans Isomer (3R,4R / 3S,4S): Typically obtained via nucleophilic epoxide opening. Characterized by large vicinal coupling constants (
) due to the preference for a diequatorial conformation in polar solvents. -
The Cis Isomer (3R,4S / 3S,4R): Typically obtained via inversion (e.g., Mitsunobu). Characterized by small vicinal coupling constants (
) due to gauche H-F orientation.
Conformational Analysis & Stereochemistry
To interpret the NMR data, one must first understand the conformational equilibrium. The tetrahydropyran (THP) ring exists in a chair conformation. The orientation of the fluorine (C3) and hydroxyl (C4) groups dictates the scalar coupling.
Conformational Equilibrium Diagram
Figure 1: Conformational equilibrium and its impact on vicinal coupling constants. The diequatorial trans isomer provides the distinct "large J" signature.
19F NMR Spectral Comparison
The following data summarizes the expected shifts and couplings. Note that absolute chemical shifts (
Table 1: Diagnostic NMR Parameters
| Feature | Trans-Isomer (3R,4R) | Cis-Isomer (3R,4S) | Mechanistic Basis |
| Synthesis Origin | Epoxide opening (Anti-addition) | Inversion of trans (e.g., Mitsunobu) | Stereospecific reaction pathways. |
| Dominant Conformer | Diequatorial (F-eq, OH-eq) | Equilibrium (often F-eq, OH-ax) | 1,3-diaxial repulsion avoidance; solvent polarity. |
| 24 -- 32 Hz (Large) | 3 -- 6 Hz (Small) | Karplus Equation: 180° dihedral (trans) vs. 60° (cis/gauche). | |
| 9 -- 11 Hz (Large) | 2 -- 5 Hz (Small) | H3-H4 are anti-periplanar in trans-diequatorial. | |
| -180 to -200 ppm (Deshielded) | -200 to -215 ppm (Shielded) | Equatorial F is generally deshielded relative to Axial F. | |
| Multiplicity | ddd (approx. dt) | complex multiplet (narrow) | Trans shows distinct large splitting from H4 and geminal H3. |
Note on Chemical Shift: While equatorial fluorine (trans isomer) is typically downfield (deshielded), strong H-bonding in the cis isomer or specific solvent effects (DMSO) can compress the
. Always rely on-coupling for assignment.
Experimental Protocol for Assignment
To definitively assign the stereochemistry of your synthesized pyran, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Use CDCl₃ for initial screening. If peaks overlap, switch to Acetone-
or Benzene- . Benzene often induces dramatic shifts that separate overlapping signals. -
Concentration: 10–20 mg in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, broadening -OH signals and affecting conformation.
Step 2: 19F NMR Acquisition
-
Pulse Sequence: Standard zgfIG (inverse gated decoupling) or zg (coupled).
-
Why Coupled? You must run a proton-coupled 19F spectrum (or a 1H spectrum with selective F-decoupling) to measure the
coupling constant. -
Spectral Width: -150 to -230 ppm covers the relevant region.
Step 3: Data Analysis (The "Decision Tree")
-
Locate the H4 Proton (1H NMR): Find the carbinol proton (CH-OH) at ~3.5–4.0 ppm.
-
Measure Width at Half Height (
):-
If
: The proton is Axial (couplings are large). This implies the substituents are Equatorial (Trans isomer). -
If
: The proton is Equatorial or gauche. This implies the Cis isomer.
-
-
Verify with 19F Coupling:
-
Look for the large doublet splitting (
) in the fluorine signal. If present Trans .
-
Mechanistic Grounding & References
The "Oxygen Effect" and Gauche Effect
In fluorinated pyrans, the C-O bond of the ring exerts an electronic influence known as the "gauche effect," which can stabilize the axial fluorine conformer. However, in 3-fluoro-4-hydroxy systems, the bulky hydroxyl group and the preference for diequatorial placement (to avoid 1,3-diaxial strain) usually dominate, making the trans-diequatorial conformer the major species in solution.
-
Synthesis Context: The trans isomer is the standard product of opening 3,4-epoxytetrahydropyran with nucleophilic fluoride (e.g., TBAF, HF:Pyridine) due to the mandatory anti-attack on the epoxide [1, 2].
-
Spectral Analog: Data from fluorinated carbohydrate analogs (e.g., 2,3-dideoxy-2,3-difluoro-D-mannopyranose derivatives) confirm that trans-diaxial relationships yield
values >20 Hz, while cis relationships yield <10 Hz [3].
References
-
Park, S. A., et al. "Epoxide Opening with Tetrabutylammonium Fluoride (TBAF)." Bull. Korean Chem. Soc., 2011. Link (Demonstrates anti-opening of epoxides to yield trans-fluorohydrins).
-
Nielsen, L., et al. "Ring-opening hydrofluorination of 2,3- and 3,4-epoxy amines." J. Org. Chem., 2011. Link (Establishes stereochemical outcomes of fluorination).[1]
-
Linclau, B., et al. "Fluorinated Carbohydrates as Chemical Probes." Chem. Soc. Rev., 2020. Link (Authoritative review on F-NMR coupling constants in pyranose rings).
-
Thibaudeau, C., et al. "3-Fluorinated derivatives of 3',4',5'-trihydroxyflavone... NMR studies." Bioorg.[2] Med. Chem. Lett., 2021.[2] Link (Application of F-NMR in structural assignment).
Sources
- 1. Ring-opening hydrofluorination of 2,3- and 3,4-epoxy amines by HBF4·OEt2: application to the asymmetric synthesis of (S,S)-3-deoxy-3-fluorosafingol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Patterns of Fluorinated THP (F-HNA) Derivatives
The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of Fluorinated THP (Tetrahydropyran) derivatives, specifically focusing on 3'-Fluoro Hexitol Nucleic Acid (F-HNA) , a critical modification in modern drug development for antisense oligonucleotides (ASOs).
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
Fluorinated tetrahydropyran (THP) derivatives, most notably 3'-Fluoro Hexitol Nucleic Acid (F-HNA) , represent a class of "third-generation" oligonucleotide modifications designed to enhance metabolic stability and binding affinity. Unlike standard DNA/RNA (furanose rings) or 2'-MOE modifications, F-HNA incorporates a six-membered pyranose ring with a fluorine substituent.
For the analytical scientist, this structural shift creates a distinct mass spectrometric fingerprint. While standard DNA fragments predictably via base loss and furanose ring cleavage, F-HNA derivatives exhibit enhanced glycosidic bond stability , characteristic neutral losses of HF (20 Da) , and unique backbone fragmentation series derived from the hexitol scaffold. This guide objectively compares these patterns against standard DNA and alternative modifications (LNA, 2'-MOE) to facilitate accurate structural elucidation.
Mechanistic Foundations: The Fluorine-THP Effect
Understanding the fragmentation requires analyzing the electronic and steric influence of the fluorine atom on the tetrahydropyran ring.
Structural Impact on Fragmentation
-
Ring Expansion (Pyranose vs. Furanose): The transition from a 5-membered furanose to a 6-membered THP ring alters the ring strain. The THP ring is thermodynamically more stable, making the backbone phosphodiester bonds the primary cleavage site rather than the internal sugar fragmentation common in DNA.
-
The Inductive Effect: The highly electronegative fluorine at the 3'-position (typically axial) exerts a strong electron-withdrawing effect (
). This destabilizes the formation of oxocarbenium ion intermediates required for depurination/depyrimidination.-
Result:Suppression of Base Loss (a-B ions). Unlike DNA, where base loss is the initiating step for fragmentation, F-HNA backbones often cleave directly, preserving the base on the fragment.
-
Characteristic Neutral Loss: Hydrogen Fluoride (HF)
A hallmark of fluorinated aliphatic and alicyclic compounds in MS/MS (CID) is the elimination of hydrogen fluoride.
-
Mechanism: Thermal activation during collision-induced dissociation (CID) drives the elimination of HF (
20), particularly if a proton is available on an adjacent carbon (C2' or C4'). -
Diagnostic Value: The observation of a peak pair separated by 20 Da (e.g.,
and ) is a definitive confirmation of the fluorinated motif.
Comparative Analysis: F-HNA vs. Alternatives
The following table contrasts the MS/MS performance of F-HNA against standard DNA and the popular 2'-MOE modification.
Table 1: Comparative Fragmentation Characteristics
| Feature | Standard DNA (Deoxyribose) | 2'-MOE (Methoxyethyl) | F-HNA (Fluorinated THP) |
| Ring Structure | 5-membered Furanose | 5-membered Furanose | 6-membered Tetrahydropyran |
| Dominant Ion Series | a-B / w-ions (Base loss driven) | c / y-ions (Backbone driven) | w / d-ions (Backbone driven) |
| Glycosidic Stability | Low (Base loss is facile) | Moderate | High (Base loss suppressed) |
| Diagnostic Marker | None (Non-specific) | Neutral Loss of 20 Da (HF) | |
| Fragmentation Efficiency | High (Easy to sequence) | Moderate | Low (Requires higher Collision Energy) |
| Mass Shift (vs DNA) | Reference | +58 Da per nucleotide | +16 Da (approx. vs DNA T-nucleotide)* |
*Note: Mass shift depends on the specific base and linker, but the hexitol+F vs deoxyribose change induces a characteristic increase.
Detailed Comparison
-
vs. DNA: DNA spectra are dominated by
ions. F-HNA spectra are cleaner but harder to generate; the spectra are dominated by intact sequence ions ( , ) rather than internal fragments. -
vs. 2'-MOE: 2'-MOE is easily identified by the specific reporter ion at
127 (or 155). F-HNA lacks a low-mass reporter ion but is identified by the HF neutral loss satellite peaks on the backbone fragments.
Experimental Protocol: LC-MS/MS Characterization
To reliably characterize F-THP derivatives, specific "soft" ionization and "hard" fragmentation conditions are required to overcome the stability of the THP ring without destroying sequence information.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve oligonucleotide in 50 mM HFIP (Hexafluoroisopropanol) / 15 mM TEA (Triethylamine) to enhance negative ion generation.
-
Concentration: 1–10 µM.
-
-
LC Separation (Ion-Pairing RP-HPLC):
-
Mass Spectrometry (Negative Mode ESI):
-
Fragmentation Mode: HCD (Higher-energy Collisional Dissociation).[4]
-
Collision Energy (NCE): Stepwise ramp (20, 30, 40%).
-
Rationale: F-HNA requires higher energy (30-40%) to fragment the backbone compared to DNA (20%).
-
-
Detection: High Resolution (Orbitrap or Q-TOF) is essential to resolve the HF loss (20.006 Da difference).
Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for an F-HNA modified oligonucleotide.
Figure 1: Fragmentation logic for F-HNA oligonucleotides. Note the suppression of base loss (dashed line) and the emergence of HF loss satellites (red path) as a diagnostic feature.
References
-
Swayze, E. E., et al. (2007). "Antisense properties of 2'-O-methoxyethyl and 3'-fluoro hexitol nucleic acid modified oligonucleotides." Nucleic Acids Research.[5] Link
-
Fisher, T. L., et al. (1993). "Intracellular disposition and metabolism of fluorescently-labeled unmodified and modified oligonucleotides microinjected into mammalian cells." Nucleic Acids Research.[5] Link
-
Gawlig, C., & Rühl, M. (2023). "Investigation of the Influence of Charge State and Collision Energy on Oligonucleotide Fragmentation by Tandem Mass Spectrometry." Molecules. Link
-
Thermo Fisher Scientific. (2020). "Optimized Fragmentation of Oligonucleotides Suppresses Undesired Fragmentation Products." Application Note. Link
-
Mangos, M. M., & Min, K. L. (2003). "Synthesis and properties of 3'-fluoro hexitol nucleic acid (F-HNA)." Journal of the American Chemical Society. Link
Sources
- 1. WO2020227691A2 - Oligonucleotide compositions and methods of use thereof - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Comparative Stability Guide: trans-3-Fluoro vs. 3,3-Difluoro Tetrahydropyrans
[1]
Executive Summary
In medicinal chemistry, the tetrahydropyran (THP) ring is a prevalent ether scaffold. Fluorination is employed to modulate pKa, block metabolism, and alter conformation.
-
3,3-Difluoro-THP: Offers the ultimate metabolic block at C3 but incurs a significant lipophilicity penalty (increased LogP) and dipole moment alteration.[1]
-
trans-3-Fluoro-THP: (Defined here as the diastereomer where fluorine is trans to a C2-substituent, typically placing F in the axial position).[1] This motif represents a "Goldilocks" zone. It leverages the gauche effect for thermodynamic stability, provides sufficient metabolic protection via electronic deactivation, and maintains a lower lipophilic profile than the gem-difluoro analog.
Conformational Analysis & Thermodynamic Stability
The stability of these isomers is governed by stereoelectronic effects, specifically the gauche effect and dipole minimization .
The Gauche Effect in 3-Fluoro-THP
Unlike cyclohexane, where substituents prefer the equatorial position to avoid 1,3-diaxial strain, 3-fluoro-THP exhibits a strong preference for the axial conformation (in the absence of conflicting steric bulk).[1]
-
Mechanism: The C3–F bond aligns gauche to the ring oxygen (O1). This alignment permits a stabilizing hyperconjugative interaction (
) and minimizes the net dipole moment of the molecule. -
"Trans" Geometry: In a pharmacologically relevant 2-substituted THP (where the C2 substituent is equatorial), the trans-3-fluoro isomer places the fluorine in the axial position.[1] This conformer is thermodynamically privileged because it satisfies the gauche effect requirements.
The Gem-Difluoro Effect in 3,3-Difluoro-THP[1]
-
Conformation: The 3,3-difluoro motif forces one fluorine to be axial and the other equatorial.
-
Strain: While the "gem-difluoro effect" (angle compression) relieves some steric strain, the obligatory equatorial fluorine introduces 1,3-diaxial interactions and dipole repulsion with the ring oxygen, often leading to a distorted chair or twist-boat conformation to relieve energy.
Visualization: Conformational Energy Landscape
Figure 1: Conformational energy landscape showing the thermodynamic preference for the axial conformer in 3-fluoro-THP due to the gauche effect, contrasted with the obligatory strain in the gem-difluoro system.[1]
Physicochemical & Metabolic Stability Comparison
Physicochemical Properties
The introduction of a second fluorine atom drastically alters the electronic landscape of the ring.
| Property | trans-3-Fluoro-THP (Axial) | 3,3-Difluoro-THP | Impact on Drug Design |
| LogP (Lipophilicity) | Moderate Increase (+0.2 vs H) | High Increase (+0.5 - +0.8 vs H) | 3,3-Difluoro can hurt solubility and increase non-specific binding.[1] |
| Dipole Moment ( | Lower (Dipoles partially cancel) | Higher (Vector sum of C-F bonds) | High dipole in 3,3-difluoro can reduce membrane permeability.[1] |
| C-F Bond Length | ~1.38 Å | ~1.35 Å (Shortened due to gem-effect) | Shorter bonds are stronger, but steric bulk is larger for CF2.[1] |
| Basicity of Ether O | Reduced (Inductive -I effect) | Strongly Reduced (Double -I effect) | 3,3-Difluoro reduces H-bond acceptor capability of the ether oxygen.[1] |
Metabolic Stability (CYP450 Resistance)
Metabolic stability is often the primary driver for fluorination.
-
3,3-Difluoro-THP:
-
Mechanism: Complete blockage of C3. No
-protons available for abstraction by Cytochrome P450 (CYP) enzymes.[1] -
Outcome:
is maximized, but often at the cost of "molecular obesity" (MW and LogP increase).
-
-
trans-3-Fluoro-THP:
-
Mechanism: The single fluorine atom inductively deactivates the remaining geminal C–H bond (increasing BDE). Furthermore, the axial orientation of the fluorine sterically hinders the approach of the CYP oxo-iron species, which typically prefers an equatorial approach for hydrogen abstraction.
-
Outcome: Often achieves >90% of the metabolic stability of the difluoro analog without the lipophilicity penalty.
-
Visualization: Metabolic Pathways
Figure 2: Metabolic decision tree.[1] 3,3-difluoro offers a hard block, while trans-3-fluoro relies on electronic deactivation and steric shielding.[1]
Experimental Protocols
To validate these stability claims in a drug discovery context, the following protocols are recommended.
Synthesis of trans-3-Fluoro-THP (2-Substituted)
Targeting the thermodynamic axial product.
-
Starting Material: 2-Substituted-3,4-dihydro-2H-pyran (Enol ether).[1]
-
Reagent: Selectfluor (Electrophilic fluorination).
-
Conditions: Acetonitrile/Water, 0°C to RT.
-
Mechanism: Electrophilic attack of F+ on the double bond creates an oxocarbenium ion. The nucleophile (water/alcohol) attacks.
-
Note: To get the specific 3-fluoro saturated system, a hydroboration-oxidation or hydrogenation of a fluorinated intermediate is often used.[1]
-
Preferred Route for Stability Testing: Ring opening of 2,3-epoxy-THP with HF:amine complexes often yields the trans-diaxial product, which then relaxes to the trans-diequatorial or trans-axial/equatorial depending on substitution.[1]
-
Protocol Validation: Confirm conformation via
coupling constants in H-NMR.
-
Microsomal Stability Assay (Validation of Metabolic Block)
-
Preparation: Prepare 10 mM stock solutions of trans-3-fluoro-THP derivative and 3,3-difluoro-THP derivative in DMSO.
-
Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs time.
References
-
Linclau, B. et al. (2022).[2] "Relating Conformational Equilibria to Conformer-Specific Lipophilicities: New Opportunities in Drug Discovery."[1][2][3] Angewandte Chemie International Edition. Link[1]
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Hunter, L. (2010). "The C–F bond as a conformational tool in organic and medicinal chemistry." Beilstein Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling trans-3-Fluoro-4-hydroxy-tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and complex organic synthesis, the introduction of novel fluorinated building blocks like trans-3-Fluoro-4-hydroxy-tetrahydropyran opens new avenues for discovery. However, with innovation comes the responsibility of ensuring the utmost safety and operational excellence in the laboratory. This guide, compiled by senior application scientists, moves beyond a simple checklist to provide a deep, scientifically-grounded framework for the safe handling, use, and disposal of this valuable reagent. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to maintain the integrity of your research.
Understanding the Hazard Profile: A Proactive Approach to Safety
Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is paramount. While a complete toxicological profile is not yet extensively documented, the available data from suppliers and analogous compounds allows for a robust risk assessment.[1]
The primary hazards identified through GHS classifications are summarized below:
| Hazard Statement | Classification | Implication for the Researcher |
| H302 | Harmful if swallowed | Ingestion can lead to adverse health effects. Accidental intake must be strictly avoided. |
| H315 | Causes skin irritation | Direct contact with the skin can cause irritation, redness, and discomfort. |
| H319 | Causes serious eye irritation | Vapors or splashes can cause significant and potentially damaging eye irritation. |
| H335 | May cause respiratory irritation | Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing and discomfort. |
Table 1: GHS Hazard Statements for this compound.[1]
The presence of a fluorine atom and a hydroxyl group on a tetrahydropyran ring suggests that while the compound is a valuable synthetic intermediate, it requires careful handling due to its potential reactivity and biological activity. The fluorination can alter the electronic properties of the molecule, potentially influencing its interaction with biological systems.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following provides a detailed, step-by-step protocol for donning and doffing the required PPE, grounded in the established hazards.
Core PPE Requirements:
-
Eye and Face Protection : Chemical splash goggles are mandatory at all times.[2] For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield worn over safety goggles is required.[2]
-
Skin Protection : A flame-resistant laboratory coat is essential. For procedures involving this compound, disposable sleeves are also recommended to provide an additional layer of protection.
-
Hand Protection : Given the skin irritation hazard (H315), chemically resistant gloves are critical. Nitrile gloves are a suitable initial choice, but it is best practice to consult a glove compatibility chart for specific breakthrough times. For extended operations or when handling larger quantities, double-gloving is recommended.
-
Respiratory Protection : All work with this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors (H335).[1]
Experimental Protocol: Donning and Doffing PPE
Donning Sequence:
-
Lab Coat and Shoe Covers: Put on your flame-resistant lab coat, ensuring it is fully buttoned. If your facility's protocol requires them, don shoe covers.
-
Gloves (First Pair): Don your first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat sleeves.
-
Goggles and Face Shield: Put on your chemical splash goggles. If required, place the full-face shield over the goggles.
-
Gloves (Second Pair): If double-gloving, put on the second pair of gloves.
Doffing Sequence (to be performed in a designated area):
-
Gloves (Outer Pair): Remove the outer pair of gloves, peeling them off from the cuff to the fingertips, turning them inside out. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles. Place them in a designated area for cleaning and disinfection.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the potentially contaminated outer surface away from your body. Hang it in its designated storage location or dispose of it if it is a single-use garment.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Safe handling extends beyond personal protection to include robust operational and disposal protocols.
Operational Plan:
-
Pre-use Inspection: Before handling, visually inspect the container of this compound for any signs of damage or leaks.
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter. Have spill control materials readily available.
-
Weighing and Dispensing: Conduct all weighing and dispensing of the compound within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured and that any potential for splashes or aerosol generation is minimized.
-
Post-use Decontamination: After use, decontaminate any non-disposable equipment that has come into contact with the compound using an appropriate solvent.
Disposal Plan:
As a halogenated organic compound, this compound requires specific disposal procedures to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this compound, including residual amounts in containers, contaminated disposable labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be segregated into a designated "Halogenated Organic Waste" container.[1][3] Do not mix with non-halogenated waste streams.
-
Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents, including "this compound".
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
By adhering to these detailed protocols, researchers can confidently and safely incorporate this compound into their synthetic endeavors, fostering a culture of safety and scientific integrity within the laboratory.
References
-
Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
University of York Department of Biology. Disposal Standards. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
